5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at position 2 with a furan moiety bearing a 2-methylphenoxymethyl group and at position 5 with a 3-methoxypropylamino group.
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-6-3-4-7-17(14)25-13-15-8-9-18(26-15)20-23-16(12-21)19(27-20)22-10-5-11-24-2/h3-4,6-9,22H,5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLJGZUOBFACEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.405 g/mol. It features an oxazole ring, which is significant in many pharmacologically active compounds. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.405 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with oxazole moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antiviral Properties : Some derivatives have been identified as effective against viral infections through modulation of immune responses and direct antiviral effects.
- Immunomodulatory Effects : The compound may influence immune cell signaling pathways, potentially offering therapeutic avenues for autoimmune diseases.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study focused on a series of oxazole derivatives demonstrated significant inhibition of tumor cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis. The structure–activity relationship (SAR) highlighted the importance of substituents on the oxazole ring for enhancing anticancer efficacy .
Case Study 2: Antiviral Activity
In vitro testing against human herpes virus type 1 (HHV-1) revealed that certain oxazole derivatives inhibited viral replication significantly. The compounds modulated cytokine production, suggesting a dual mechanism involving both direct antiviral action and immune modulation .
Case Study 3: Immunomodulatory Effects
Research on similar compounds indicated their ability to suppress lipopolysaccharide-induced proliferation in mouse splenocytes, showcasing potential for treating inflammatory diseases. The immunosuppressive activity was linked to alterations in signaling pathways related to tumor necrosis factor-alpha (TNF-α) production .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 367.405 g/mol. The compound features an oxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting cancer and other diseases.
Pharmacological Applications
- Anticancer Activity : Research has indicated that compounds similar to 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exhibit promising anticancer properties. For instance, studies involving 1,3-oxazole derivatives have shown their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation . This suggests that the compound may serve as a lead for developing new anticancer agents.
- Tubulin Inhibition : The mechanism of action for many oxazole-containing compounds includes interaction with tubulin at colchicine binding sites. This interaction can disrupt microtubule dynamics, which is essential for cell division and can lead to apoptosis in cancer cells .
- Potential as Antimicrobial Agents : Similar compounds have been evaluated for their antimicrobial properties. The incorporation of specific functional groups in the oxazole structure can enhance activity against various bacterial strains, which warrants further investigation into this compound's efficacy against pathogens .
Research Findings and Case Studies
Several studies have explored the biological activities of oxazole derivatives:
- In Vitro Studies : A study on a library of 1,3-oxazole sulfonamides demonstrated significant growth inhibition against the NCI-60 human tumor cell lines. The results highlighted the potential of these compounds as anticancer agents due to their ability to target microtubules effectively .
| Compound | Mean Growth Inhibition (GI50) |
|---|---|
| Compound A | 1.18 μM |
| Compound B | 3.92 μM |
| Compound C | N/A |
This table summarizes findings from various studies indicating the growth inhibitory effects of related compounds on cancer cell lines.
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as cyclization reactions and functional group transformations are commonly employed in creating oxazole derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amino Group
5-(Benzylamino)-2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-1,3-Oxazole-4-carbonitrile ()
- Key Difference: Benzylamino group (aromatic) vs. 3-methoxypropylamino (aliphatic ether).
- Molecular weight: 397.42 g/mol .
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-1,3-Oxazole-4-carbonitrile ()
- Key Differences: Amino group: 4-Fluorobenzyl (electron-withdrawing fluorine) vs. 3-methoxypropyl. Furan substituent: 4-Methoxyphenoxymethyl (electron-donating) vs. 2-methylphenoxymethyl.
- Impact : Fluorine enhances metabolic stability, while the 4-methoxy group improves solubility. Molecular weight: 419.41 g/mol .
Variations in the Furan Substituent
2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-Oxazole-4-carbonitrile ()
- Key Difference: 1,2,3,4-Tetrahydroisoquinoline (rigid bicyclic amine) vs. 3-methoxypropylamino.
- Impact: The tetrahydroisoquinoline group may enhance binding affinity to targets requiring planar aromatic interactions. Molecular weight: 411.45 g/mol .
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(Pyrrolidin-1-yl)-1,3-Oxazole-4-carbonitrile (, Entry 1)
- Key Differences: Amino group: Pyrrolidin-1-yl (cyclic amine) vs. linear 3-methoxypropylamino. Furan substituent: 3-Methylphenoxymethyl vs. 2-methylphenoxymethyl.
- Molecular weight: 349.39 g/mol .
Structural and Property Comparison Table
Research Findings and Implications
- Synthetic Accessibility: Analogs in and suggest that furan-oxazole hybrids are synthesized via condensation or multi-component reactions, often requiring malononitrile or phenacyl bromides .
- Pharmacological Potential: While the target compound’s specific application is unclear, ranitidine-related compounds () highlight the therapeutic relevance of furan and amino groups in drug design, particularly for gastrointestinal targets.
- Property Optimization: The 3-methoxypropylamino group in the target compound likely balances lipophilicity and solubility, contrasting with benzylamino (less soluble) or cyclic amines (more rigid) .
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Step 1: Construction of the oxazole core via cyclization reactions. For example, [3,3]-sigmatropic rearrangement or condensation of nitriles with amines under acidic conditions .
- Step 2: Functionalization of the furan ring. A common approach is coupling 5-[(2-methylphenoxy)methyl]furan-2-yl derivatives with the oxazole intermediate using Pd-catalyzed cross-coupling or nucleophilic substitution .
- Step 3: Introduction of the 3-methoxypropylamino group via alkylation or reductive amination, often requiring protecting groups (e.g., Boc) to prevent side reactions .
Key Reaction Conditions:
- Solvents: DMF, ethanol, or THF.
- Catalysts: Triethylamine, Pd(PPh₃)₄.
- Purification: Column chromatography (silica gel) or recrystallization from DMSO/water .
Advanced: How can low yields in the final coupling step be addressed?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimizing Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Temperature Control: Lowering reaction temperature (0–25°C) to suppress decomposition.
- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) or CuI for improved regioselectivity .
- Intermediate Analysis: Monitor reaction progress via TLC or HPLC to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
